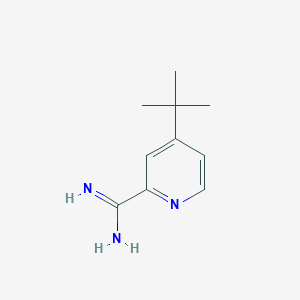
4-(tert-Butyl)picolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)picolinimidamide is a chemical compound with the molecular formula C10H16N3 It is known for its unique structure, which includes a tert-butyl group attached to a picolinimidamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)picolinimidamide typically involves the reaction of picolinic acid derivatives with tert-butylamine. One common method includes the use of phosphorus trichloride (PCl3) to mediate the conversion of tert-butyl esters into esters and amides in a one-pot reaction under air . This method is efficient and environmentally friendly, providing good-to-high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of PCl3 as a chlorinating reagent is advantageous due to its cost-effectiveness and availability. The process can be scaled up to produce significant quantities of the compound for various applications.
化学反応の分析
Types of Reactions: 4-(tert-Butyl)picolinimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-(tert-Butyl)picolinimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-(tert-Butyl)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
- 4-Methoxypicolinimidamide
- 3-Methylpicolinimidamide hydrochloride
- 4-(Trifluoromethyl)picolinimidamide hydrochloride
- 3-Propoxypicolinimidamide hydrochloride
Comparison: 4-(tert-Butyl)picolinimidamide stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications where stability is crucial. Its unique structure also enables it to form more stable complexes with metal ions, enhancing its utility in coordination chemistry and catalysis.
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
4-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)7-4-5-13-8(6-7)9(11)12/h4-6H,1-3H3,(H3,11,12) |
InChIキー |
AWJDGAUURTWYMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)

![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
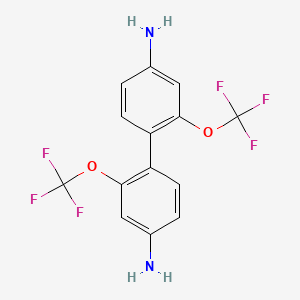
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
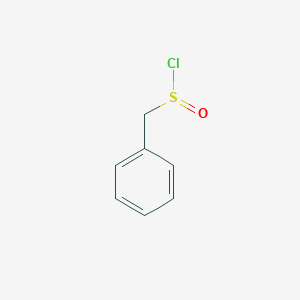

![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
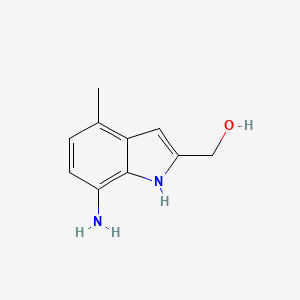
![2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
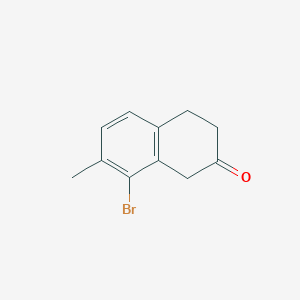
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
